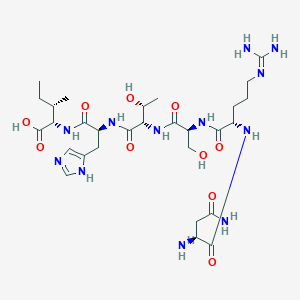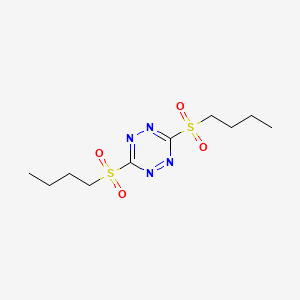![molecular formula C24H32FNO6S B14192931 (3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorophenyl group, an amino group, and a hydroxy-methylbutyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid involves multiple steps, including the formation of the oxolan-2-one ring and the introduction of the fluorophenyl and hydroxy-methylbutyl groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, secondary amines, and substituted fluorophenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its fluorophenyl group can be particularly useful in imaging studies using fluorine-18 labeling.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may enhance the performance of these products.
Wirkmechanismus
The mechanism of action of (3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with biological macromolecules, while the fluorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxolan-2-one derivatives, fluorophenyl compounds, and amino alcohols. Examples include:
- (3R,5S)-5-[(1S)-1-amino-2-phenylethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one
- (3R,5S)-5-[(1S)-1-amino-2-(4-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one
Uniqueness
The uniqueness of (3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid lies in its specific stereochemistry and the presence of the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C24H32FNO6S |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H24FNO3.C7H8O3S/c1-17(2,21)7-6-12-10-15(22-16(12)20)14(19)9-11-4-3-5-13(18)8-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,8,12,14-15,21H,6-7,9-10,19H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-,14+,15+;/m1./s1 |
InChI-Schlüssel |
QSKCJWKXCZNAMF-WEMUQIOZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CC[C@@H]1C[C@H](OC1=O)[C@H](CC2=CC(=CC=C2)F)N)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CCC1CC(OC1=O)C(CC2=CC(=CC=C2)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)











